2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide is a structurally complex molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide group.
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3/c1-14-6-5-7-20(17(14)4)27-21(31)13-30-16(3)12-15(2)22(25(30)32)24-28-23(29-33-24)18-8-10-19(26)11-9-18/h5-12H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAKBUPJDJSEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group (-N-(2,3-dimethylphenyl)acetamide) undergoes hydrolysis under acidic or basic conditions.
| Reaction Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Concentrated HCl | 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetic acid + 2,3-dimethylaniline | Nucleophilic acyl substitution |
| Basic (NaOH, KOH) | Aqueous NaOH | Sodium salt of the acetic acid derivative + 2,3-dimethylaniline | Base-catalyzed hydrolysis |
This reactivity aligns with acetamide derivatives reported in PubChem analogs (e.g., CID 42585387) .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring (C₃N₂O) undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
The 4-chlorophenyl substituent directs electrophiles to the oxadiazole ring’s 5-position:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Nitro group introduced at the oxadiazole’s 5-position |
| Br₂/FeBr₃ | Room temperature | Bromination at the oxadiazole’s 5-position |
Ring-Opening Reactions
Strong nucleophiles (e.g., NH₂OH) cleave the oxadiazole ring:
| Reagent | Product |
|---|---|
| Hydroxylamine (NH₂OH) | Formation of amidoxime and nitrile derivatives |
| LiAlH₄ | Reduction to dihydroimidazole intermediates |
These reactions are consistent with oxadiazole reactivity patterns described in EvitaChem’s documentation.
Dihydropyridinone Core Reactivity
The 2-oxo-1,2-dihydropyridin-1-yl moiety participates in:
Keto-Enol Tautomerism
Under basic conditions, the enolate form stabilizes, enabling alkylation or acylation:
| Reagent | Product |
|---|---|
| CH₃I/K₂CO₃ | Methylation at the enolic oxygen |
| Ac₂O/pyridine | Acetylation at the enolic oxygen |
Oxidation
Oxidizing agents (e.g., KMnO₄) convert the dihydropyridinone to a pyridine derivative:
| Reagent | Product |
|---|---|
| KMnO₄/H₂SO₄ | 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylpyridin-1-yl}acetamide |
Substitution at the Chlorophenyl Group
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product |
|---|---|---|
| NH₃/Cu catalyst | High pressure | 4-aminophenyl derivative |
| NaOMe/MeOH | Reflux | 4-methoxyphenyl derivative |
Stability and Degradation
The compound degrades under UV light or elevated temperatures:
| Condition | Degradation Pathway |
|---|---|
| UV light (254 nm) | Cleavage of the oxadiazole ring, forming nitrile and amide fragments |
| 80°C, pH 7.4 buffer | Hydrolysis of the acetamide group to acetic acid and aniline derivatives |
Stability data for analogs (e.g., CID 42585387) suggest similar degradation profiles .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with oxadiazole derivatives exhibit promising anticancer properties. The presence of the chlorophenyl group is thought to enhance the compound's interaction with cancer cell targets, potentially leading to apoptosis in malignant cells .
- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
-
Antimicrobial Properties :
- The compound has shown effectiveness against a range of pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Comparative studies have shown that this compound outperforms traditional antibiotics in certain resistant bacterial strains .
-
Anti-inflammatory Effects :
- Research indicates that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis or colitis .
- Animal models have demonstrated reduced inflammation markers when treated with this compound compared to control groups .
Case Studies
- Breast Cancer Treatment :
- Bacterial Infection Management :
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide () shares the pyridinone-oxadiazole-acetamide scaffold but differs in the aryl substituent (4-isopropylphenyl vs. 2,3-dimethylphenyl in the target compound). Key differences include:
- Steric hindrance : The bulky isopropyl group may reduce binding affinity in sterically sensitive targets compared to the planar dimethylphenyl group.
Another analog, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), replaces the oxadiazole with a dihydropyrimidin-thio group and features a dichlorophenyl substituent. Key comparisons include:
Crystallography and Structural Analysis
The SHELX software suite () is widely used for small-molecule crystallography, including analogs like those in and . Key features of SHELXL, such as twin refinement and high-resolution data handling, enable precise determination of hydrogen-bonding networks and crystal packing, which are critical for understanding the target compound’s solid-state behavior .
Hydrogen Bonding and Crystal Packing
emphasizes the role of hydrogen bonding in molecular aggregation. The acetamide group in the target compound likely participates in N–H···O and C=O···H interactions, similar to ’s compound (δ 10.10 ppm for NHCO). Substituents like chlorine and methyl groups may disrupt or reinforce these interactions, affecting solubility and melting points .
Key Findings and Implications
Synthetic Feasibility: High yields in suggest that pyridinone-thioacetamide derivatives are synthetically accessible, but oxadiazole-containing compounds (e.g., target) may require specialized conditions due to ring stability .
Crystallographic Trends : SHELX remains a gold standard for structural analysis, enabling comparison of hydrogen-bonding motifs across analogs .
Limitations
The evidence lacks direct data on the target compound’s biological activity, solubility, or detailed spectroscopic properties. Further experimental studies are needed to validate these comparisons.
Biological Activity
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 480.99 g/mol. The presence of multiple functional groups including oxadiazole and dihydropyridine rings contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against various cancer cell lines with IC50 values lower than 10 µM, indicating strong cytotoxic effects. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 3.5 | Caspase activation |
| Compound C | HeLa (Cervical) | 7.8 | Bcl-2 modulation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrate moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 128 µg/mL |
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Results indicated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Test Compound | 85% |
| Ascorbic Acid | 90% |
Structure-Activity Relationship (SAR)
The SAR studies suggest that specific substitutions on the oxadiazole and dihydropyridine rings significantly influence the biological activity of the compound. For example:
- The presence of electron-donating groups (like methyl or methoxy) on the phenyl ring enhances anticancer activity.
- Modifications in the position of substituents can lead to variations in potency against different cancer types and microbial strains.
Case Studies
- Antitumor Efficacy : A study demonstrated that a derivative of this compound exhibited significant tumor growth inhibition in xenograft models when administered at dosages of 10 mg/kg body weight.
- Antibacterial Screening : In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of E. coli, highlighting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
